10-Undecenamide, N-(2-pyridylmethyl)- is a chemical compound with the molecular formula and a molecular weight of 290.41 g/mol. It is classified as an amide, specifically an unsaturated fatty acid amide due to its undecenoic acid backbone. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be sourced from chemical vendors and is listed in databases such as PubChem, where it is identified by the Compound ID 294296 .
The synthesis of 10-Undecenamide, N-(2-pyridylmethyl)- typically involves the reaction of undecenoic acid with 2-pyridylmethanamine. The reaction conditions may vary based on the desired yield and purity of the final product.
10-Undecenamide, N-(2-pyridylmethyl)- features a long carbon chain with an amide functional group and a pyridine ring attached to the nitrogen atom. The structural representation can be described using SMILES notation: CCCCCCCCCC(=O)NCC1=CC=CC=N1.
VYQKZQZBUBYQGX-UHFFFAOYSA-N10-Undecenamide, N-(2-pyridylmethyl)- can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 10-Undecenamide, N-(2-pyridylmethyl)- primarily involves its interaction with biological systems through its amide functionality and pyridine moiety.
10-Undecenamide, N-(2-pyridylmethyl)- has several scientific uses:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5